Monacolin K

Description

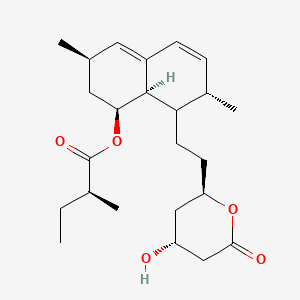

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C24H36O5 |

|---|---|

Molecular Weight |

404.5 g/mol |

IUPAC Name |

[(1S,3R,7S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate |

InChI |

InChI=1S/C24H36O5/c1-5-15(3)24(27)29-21-11-14(2)10-17-7-6-16(4)20(23(17)21)9-8-19-12-18(25)13-22(26)28-19/h6-7,10,14-16,18-21,23,25H,5,8-9,11-13H2,1-4H3/t14-,15-,16-,18+,19+,20?,21-,23-/m0/s1 |

InChI Key |

PCZOHLXUXFIOCF-ZYFIBHMZSA-N |

Isomeric SMILES |

CC[C@H](C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1C([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O)C |

Canonical SMILES |

CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)C |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of Monacolin K

Polyketide Synthase (PKS) Pathways for Monacolin K Production

The foundation of the this compound molecule is assembled by large, multi-domain enzymes known as polyketide synthases (PKSs). wikipedia.org These enzymes construct complex carbon chains from simple precursor units in a manner analogous to fatty acid biosynthesis. wikipedia.orgnih.gov The PKS genes for this compound are located in a single gene cluster, ensuring coordinated expression. wikipedia.orgresearchgate.net

Initial Precursors and Assembly Mechanisms (e.g., Acetyl-CoA, Malonyl-CoA)

The biosynthesis of the main polyketide chain of this compound begins with the precursor molecule acetyl-CoA. This starter unit is sequentially elongated by the addition of multiple extender units, which are typically malonyl-CoA. nih.gov The assembly process is catalyzed by a Type I PKS, a large, modular enzyme where different domains carry out specific catalytic steps. wikipedia.orgnih.gov

The process involves a Claisen condensation reaction where the growing polyketide chain, attached to the ketosynthase (KS) domain of the PKS, is extended by a malonyl unit bound to the acyl-carrier protein (ACP) domain. nih.gov This cycle of elongation repeats, with each step adding two carbons to the chain, ultimately forming a nonaketide backbone (a C18 polyketide) from one acetyl-CoA and eight malonyl-CoA units. A separate PKS synthesizes the diketide side chain (a C5 polyketide) from acetyl-CoA and one malonyl-CoA.

Role of Core PKS Genes (e.g., mokA, mokB, lovB)

The synthesis of the this compound structure is primarily managed by two core polyketide synthases, encoded by the genes mokA and mokB. mdpi.comresearchgate.net

mokA : This gene encodes a large, multifunctional Type I PKS, which is homologous to the lovB gene in the lovastatin (B1675250) pathway of A. terreus. mdpi.commdpi.com The MokA enzyme is responsible for synthesizing the main nonaketide backbone of this compound. mdpi.commdpi.com It contains multiple domains, including a ketosynthase (KS), acyltransferase (AT), dehydratase (DH), methyltransferase (MeT), enoyl reductase (ER), ketoreductase (KR), and an acyl carrier protein (ACP) domain. researchgate.net

mokB : The mokB gene encodes another PKS. researchgate.netnih.gov This enzyme is responsible for synthesizing the 2-methylbutyryl side chain, which is later attached to the main polyketide ring. nih.gov Disruption of the mokB gene results in the failure to produce this compound, leading instead to the accumulation of the intermediate monacolin J, which lacks the side chain. nih.gov

lovB : In A. terreus, the lovB gene encodes the lovastatin nonaketide synthase (LNKS), the enzyme that synthesizes the polyketide backbone of lovastatin. mdpi.com It is the direct homolog of mokA and performs the same function in the lovastatin pathway. mdpi.comresearchgate.net

Table 1: Core Polyketide Synthase (PKS) Genes in this compound Biosynthesis

| Gene | Homolog in A. terreus | Encoded Enzyme | Function in this compound Pathway |

|---|---|---|---|

| mokA | lovB | Polyketide Synthase | Synthesizes the C18 nonaketide main ring from one acetyl-CoA and eight malonyl-CoA units. mdpi.commdpi.com |

| mokB | lovD | Polyketide Synthase | Synthesizes the C5 2-methylbutyryl side chain. nih.gov |

Post-PKS Modifications and Enzymatic Steps

After the polyketide chains are synthesized by the PKS enzymes, the nascent molecule undergoes a series of crucial modifications, including oxidation, reduction, and esterification, to yield the final, biologically active this compound. researchgate.netnih.govnih.gov These steps are catalyzed by a suite of tailoring enzymes encoded by other genes within the mok cluster.

P450 Monooxygenase Activity (e.g., mokC)

The gene mokC encodes a cytochrome P450 monooxygenase. mdpi.comresearchgate.net This enzyme is believed to catalyze key hydroxylation steps during the maturation of the this compound molecule. Specifically, it may be involved in the conversion of dihydromonacolin L to monacolin J. mdpi.com Overexpression of the mokC gene in Monascus purpureus has been shown to significantly increase the yield of this compound, highlighting its important role in the biosynthetic pathway. nih.gov

Oxidoreductase and Dehydrogenase Functions (e.g., mokD, mokE, lovC)

Several enzymes with oxidoreductase or dehydrogenase activity are critical for tailoring the polyketide backbone.

mokD : This gene encodes an oxidoreductase. mdpi.comresearchgate.net Its precise function involves catalyzing oxidation-reduction reactions necessary for the formation of the final structure. Overexpression of mokD has also been demonstrated to enhance this compound production. nih.gov

mokE : The mokE gene encodes an enoyl reductase, which is a type of dehydrogenase. mdpi.comresearchgate.net In A. terreus, the enoyl reductase (ER) domain of the main PKS (lovB) is non-functional. mdpi.comresearchgate.net This function is compensated for by a separate enoyl reductase enzyme encoded by the lovC gene. mdpi.com Similarly, the ER domain of MokA in Monascus may also be non-functional, with MokE (the lovC homolog) performing this essential reduction step during the synthesis of the polyketide chain. mdpi.com Deletion of mokE completely abolishes this compound production, confirming its indispensable role. mdpi.com

lovC : This gene from A. terreus encodes the enoyl reductase that works in tandem with the LovB polyketide synthase to ensure the proper synthesis of the lovastatin backbone. mdpi.com

Transesterase Involvement (e.g., mokF)

The final step in the biosynthesis of this compound is believed to be the attachment of the 2-methylbutyryl side chain to the polyketide core. This reaction is catalyzed by a transesterase enzyme encoded by the mokF gene. mdpi.comresearchgate.net This gene is homologous to lovF in the lovastatin pathway. Studies involving the deletion and overexpression of mokF have confirmed its function, with deletion leading to a significant reduction in this compound production and overexpression increasing its yield. researchgate.netnih.gov

Table 2: Post-PKS Modification Enzymes in this compound Biosynthesis

| Gene | Homolog in A. terreus | Encoded Enzyme | Function in this compound Pathway |

|---|---|---|---|

| mokC | lovA | P450 Monooxygenase | Catalyzes hydroxylation reactions, potentially converting dihydromonacolin L to monacolin J. mdpi.comnih.gov |

| mokD | lovE | Oxidoreductase | Performs critical oxidation/reduction steps in the maturation of the molecule. mdpi.comnih.gov |

| mokE | lovC | Enoyl Reductase | Provides the enoyl reduction activity that is deficient in the main PKS (MokA). mdpi.com |

| mokF | lovF | Transesterase | Catalyzes the final esterification step, attaching the side chain to the main ring. researchgate.netnih.gov |

HMG-CoA Reductase Gene Expression (e.g., mokG)

Within the this compound biosynthetic gene cluster, the gene mokG is responsible for encoding the enzyme HMG-CoA reductase. nih.govnycu.edu.tw This enzyme plays a crucial role in the synthesis of this compound. nih.gov The structure of this compound is similar to that of HMG-CoA, allowing it to act as a competitive inhibitor of HMG-CoA reductase in cholesterol synthesis. nih.govmdpi.com

Genetic Regulation of this compound Biosynthesis

The expression of the this compound biosynthetic genes is tightly controlled by specific regulatory elements, including transcription factors and transport proteins.

Transcription Factors and Regulatory Elements (e.g., mokH)

The mokH gene, located within the this compound biosynthetic gene cluster, encodes a Zn(II)2Cys6 binuclear DNA binding protein that functions as a transcription factor. acs.orgacs.orgnih.gov This transcription factor is a positive regulator, meaning it activates and upregulates the transcription of the other genes involved in this compound biosynthesis. acs.orgnih.gov Studies have shown that overexpression of mokH leads to a significant increase in this compound production. nih.govnih.govscite.ai For instance, one study reported a 1.7-fold higher production of this compound in a transformant with an extra copy of the mokH gene compared to the wild-type strain. acs.orgnih.gov Deletion of the mokH gene, conversely, results in a significant reduction in this compound yields. nih.gov The disruption of the mokH gene is believed to be the reason why some Monascus purpureus strains are unable to produce this compound. nih.gov

Efflux Pump Genes and Secondary Metabolite Transport (e.g., mokI)

The mokI gene is another critical component of the this compound gene cluster, and it encodes an efflux pump. nih.govnycu.edu.tw This protein is located in the cell membrane and is responsible for transporting the synthesized this compound out of the fungal cell. nih.govmdpi.com This transport mechanism is thought to reduce the intracellular concentration of this compound, which could otherwise become toxic to the fungus, and thereby promotes its continued production. nih.gov Overexpression of the mokI gene has been shown to increase this compound production, with reported increases ranging from 10% to over 41%. mdpi.comnih.gov

Interconnected Metabolic Networks Affecting Biosynthesis

The synthesis of this compound does not occur in isolation but is closely linked to the primary metabolic pathways of the fungus, including the citric acid cycle and fatty acid biosynthesis.

Links to Citric Acid Cycle

The citric acid cycle, a central metabolic hub, is directly connected to this compound biosynthesis through the precursor molecule acetyl-CoA. nih.gov Acetyl-CoA is the starting material for both the citric acid cycle and the synthesis of polyketides like this compound. nih.gov Research has indicated that the addition of citric acid to the fermentation medium can enhance the production of this compound. nih.gov Metabolomic studies have revealed that under conditions that promote this compound synthesis, there is an overrepresentation of metabolites related to the citric acid cycle. nih.gov

Fatty Acid Biosynthesis and Metabolism

Fatty acid biosynthesis is also intricately linked to the production of this compound, as both pathways utilize acetyl-CoA as a common initial substrate. nih.gov The regulation of this compound synthesis can be influenced by the presence of specific fatty acids. researchgate.net For example, linoleic acid has been identified as a molecule that can upregulate the transcription of the this compound biosynthetic gene cluster, leading to enhanced production. researchgate.net Overexpression of the efflux pump gene mokI has been shown to impact pathways related to the biosynthesis of unsaturated fatty acids, suggesting a regulatory link between these metabolic processes. semanticscholar.org

Microbial Production and Bioprocess Optimization for Monacolin K

Strain Selection and Characterization of Monacolin K-Producing Microorganisms

The ability to produce this compound is not ubiquitous among fungi; it is concentrated in specific genera and species. The characterization of these microorganisms is foundational to their industrial application.

The genus Monascus is historically and commercially the most significant source of this compound, which is a key bioactive component in red yeast rice. nih.gov However, the capability to produce this compound varies significantly among different Monascus species.

Genomic and chemical analyses have revealed that Monascus ruber and Monascus pilosus are reliable producers of this compound. nih.govjfda-online.comnih.gov In contrast, studies suggest that Monascus purpureus is capable of producing pigments and the mycotoxin citrinin (B600267) but is generally unlikely to produce this compound. nih.govjfda-online.comnih.gov It is important to note that M. pilosus is often considered taxonomically synonymous with M. ruber. nih.gov

Strains of M. pilosus are considered ideal producers for functional red yeast rice as they can generate substantial amounts of this compound without producing citrinin. mdpi.com Research into various industrial strains of M. pilosus has demonstrated a range of productivity. For example, a comparative study of four M. pilosus strains (MS-1, YDJ-1, YDJ-2, and K104061) in solid-state fermentation yielded this compound levels of 6.13, 2.03, 1.72, and 0.76 mg/g, respectively. mdpi.comnih.gov Optimization of fermentation conditions for Monascus ruber has been shown to achieve yields as high as 14.53 mg/g. nih.govnih.gov

Beyond the Monascus genus, other fungi are also known producers of this compound, which is chemically identical to the compound lovastatin (B1675250). Aspergillus terreus is a well-documented and potent producer of this metabolite. nih.govfspublishers.org While some strains of A. terreus can achieve high productivity, this fungus is considered pathogenic and is not approved for direct use in food products. rsc.orgresearchgate.net

Penicillium citrinum is another fungal species from which this compound and related compounds have been isolated. nih.govjst.go.jp The initial discovery of a similar potent inhibitor of HMG-CoA reductase, named compactin, was from Penicillium citrinum.

The biosynthetic gene cluster for this compound (often referred to as the mok cluster in Monascus) is homologous to the lovastatin (lov) gene cluster found in Aspergillus terreus. nih.gov However, research indicates that the gene clusters responsible for the synthesis of the compound in Monascus spp. contain fewer genes and differ in function compared to those in A. terreus. mdpi.comnih.gov

Fermentation Methodologies

The method of fermentation plays a pivotal role in the efficiency of this compound production. The two primary techniques employed are solid-state fermentation (SSF) and submerged fermentation (SmF), each with distinct principles and applications.

Solid-state fermentation involves cultivating microorganisms on a solid substrate, such as rice, soybean, or other grains, in the absence or near-absence of free-flowing water. massey.ac.nz This method mimics the natural growth conditions for many filamentous fungi. SSF is widely regarded as superior for this compound production, often resulting in significantly higher yields compared to liquid fermentation methods. fspublishers.orgrsc.org

The efficiency of SSF is influenced by several critical parameters:

Substrate: Various grains like rice, millet, corn, and soybean have been used. Millet was identified as a superior substrate for Monascus ruber in one study, yielding 7.12 mg/g. researchgate.net

Moisture Content: The initial moisture level is a key factor. An insufficient level inhibits fungal growth, while excessive moisture can lead to substrate agglomeration and reduced oxygen transfer. nih.govmassey.ac.nz For M. ruber, an optimal initial moisture content was found to be between 50% and 55%. nih.govnih.govresearchgate.net

Temperature: Temperature control is crucial for both mycelial growth and metabolite synthesis. A common strategy is temperature shifting, where an initial higher temperature (e.g., 30°C) promotes growth, followed by a lower temperature (e.g., 24-26°C) to enhance this compound production. rsc.orgresearchgate.net This approach has been shown to significantly increase yields, with one study on M. purpureus achieving 35,292 ppm (35.3 mg/g) of this compound. agriculturejournals.cz

pH: The initial pH of the substrate also affects production, with an optimal starting pH of 5.5 identified in one study. rsc.org

Under optimized SSF conditions, including temperature shifting and nutrient supplementation, a Monascus ruber strain produced a this compound yield of 14.53 ± 0.16 mg·g−1. nih.govnih.gov Another recent study that combined mutagenesis with SSF optimization for a M. purpureus strain achieved a yield of 32.71 mg/g. frontiersin.org

Submerged fermentation involves growing the microorganism in a liquid medium rich in nutrients within a bioreactor. This method offers advantages such as better control over process parameters (pH, temperature, aeration), lower labor requirements, and scalability. rsc.org However, for this compound, SmF typically yields lower concentrations than SSF. rsc.orgnih.gov

Key research findings in SmF for this compound production include:

Nutrient Sources: The composition of the culture medium significantly impacts yield. For Monascus purpureus MTTC 410, maltose (B56501) was the most effective carbon source (yielding 71.07 mg/L), and peptone was the best nitrogen source (62.00 mg/L). researchgate.netresearchgate.net

Process Parameters: Optimal conditions for this strain were found to be a temperature of 28°C and a pH of 5.0, which collectively resulted in a yield of 81.27 mg/L. researchgate.netresearchgate.net

Production Enhancement: Strategies to boost SmF yields include the addition of precursors or surfactants. Supplementing a Monascus purpureus culture with sodium citrate (B86180) increased production by 52.6%, while adding the surfactant Triton X-100 improved the yield by 84.9%, reaching 2026.0 mg/L. researchgate.net Surfactants are thought to increase the permeability of the cell membrane, facilitating the secretion of intracellular metabolites and reducing product inhibition. nih.govresearchgate.net

Metabolite Location: In SmF, this compound can be found both within the fungal cells (intracellular) and in the surrounding broth (extracellular), with studies showing a higher accumulation inside the biomass. mdpi.comnih.govresearchgate.net

Co-culture fermentation is an innovative approach that involves growing two or more different microorganisms together to enhance the production of a target metabolite. This synergy can arise from various interactions, such as one organism breaking down complex substrates or producing compounds that stimulate the metabolic pathways of the other.

Optimization of Culture Conditions for Enhanced Yield

The production of this compound by microbial fermentation is a complex process influenced by numerous environmental and nutritional factors. Optimizing these culture conditions is paramount for maximizing the yield and ensuring the economic viability of large-scale production. Key parameters that are manipulated include the composition of the culture medium, particularly carbon and nitrogen sources, and physical factors such as temperature, fermentation duration, initial moisture level, and pH.

Carbon and Nitrogen Source Manipulation

The choice of carbon and nitrogen sources is critical as it directly impacts the metabolic pathways leading to the synthesis of secondary metabolites like this compound. Different species and strains of Monascus may exhibit varied preferences for these essential nutrients.

Research on Monascus purpureus MTTC 410 in submerged fermentation demonstrated that the type of carbon source significantly affects this compound biosynthesis. Among the tested carbohydrates—glucose, fructose, maltose, sucrose, and lactose—maltose was found to yield the highest concentration of this compound at 71.07 mg/L. researchgate.net This was followed by glucose, which produced 61.99 mg/L. researchgate.net The superior performance of maltose is attributed to the efficient channeling of carbon into the this compound synthesis pathway. researchgate.net In another study using solid-state fermentation (SSF) with Monascus ruber, glucose was identified as a superior carbon source compared to starch, with an optimal content of 3% resulting in a this compound yield of 11.19 mg/g. nih.gov Glycerin has also been noted as a productive carbon source, potentially by influencing the expression of genes related to this compound synthesis. nih.gov

Nitrogen availability is equally crucial, with production often enhanced under nitrogen-limited conditions where excess carbon can be directed towards secondary metabolism. researchgate.net In studies with M. purpureus, the organic nitrogen source peptone consistently proved to be the most effective, yielding up to 62.00 mg/L of this compound. researchgate.net Other nitrogen sources like ammonium (B1175870) chloride, ammonium nitrate, and yeast extract resulted in lower yields. researchgate.net For M. ruber in SSF, peptone was also the preferred nitrogen source, with an optimal concentration of 1.5% leading to a maximum yield of 13.14 mg/g. nih.gov The selection of an appropriate nitrogen source is vital, as lower biomass resulting from unsuitable sources can lead to diminished this compound production. researchgate.net

Table 1: Effect of Carbon and Nitrogen Sources on this compound Yield

| Microorganism | Fermentation Type | Carbon Source | Yield | Nitrogen Source | Yield | Reference |

|---|---|---|---|---|---|---|

| Monascus purpureus MTTC 410 | Submerged | Maltose | 71.07 mg/L | Peptone | 62.00 mg/L | researchgate.net |

| Monascus purpureus MTTC 410 | Submerged | Glucose | 61.99 mg/L | Ammonium Chloride | 52.30 mg/L | researchgate.net |

| Monascus purpureus MTTC 410 | Submerged | Fructose | 48.27 mg/L | Ammonium Nitrate | 48.94 mg/L | researchgate.net |

Temperature and Fermentation Time Control

Temperature is a critical physical parameter that governs enzyme activity and microbial growth rate, thereby influencing the production of this compound. The optimal temperature can vary between different Monascus strains. For instance, a temperature of 28°C was found to be optimal for M. purpureus MTTC 410, yielding 72 mg/L of this compound. researchgate.net

Recent studies have shown that a variable temperature strategy can be more effective than a constant temperature for enhancing this compound synthesis. fspublishers.orgnih.gov A common approach involves an initial period at a higher temperature to promote mycelial growth, followed by a shift to a lower temperature to stimulate the production of secondary metabolites. nih.gov One successful strategy for Monascus purpureus HNU01 involved incubation at 30°C for the first 3 days, followed by a reduction to 24°C for the subsequent 15 days. nih.govrsc.org This variable temperature fermentation, combined with other optimized parameters, resulted in a this compound content of 9.5 mg/g. nih.govrsc.org This suggests that temperature shifting can trigger the expression of genes related to this compound synthesis more effectively than constant temperature culture. fspublishers.org

Fermentation time is intrinsically linked to temperature and other culture conditions. The duration must be sufficient to allow for both the growth phase and the secondary metabolite production phase. In the aforementioned variable temperature study, a total fermentation time of 18 days was found to be optimal. nih.govrsc.org In another study focusing on a mutant strain of M. purpureus, the incubation time was identified as one of the most significant factors affecting this compound production, with an optimized time of 38 days leading to a 5.1-fold increase in yield under specific conditions. biotechnologia-journal.orgresearchgate.net

Table 2: Impact of Temperature and Fermentation Time on this compound Production

| Microorganism | Temperature Strategy | Fermentation Time | This compound Yield | Reference |

|---|---|---|---|---|

| Monascus purpureus MTTC 410 | Constant 28°C | Not Specified | 72 mg/L | researchgate.net |

| Monascus purpureus HNU01 | 30°C for 3 days, then 24°C | 18 days | 9.5 mg/g | nih.govrsc.org |

Initial Moisture Content and pH Regulation

In solid-state fermentation (SSF), the initial moisture content of the substrate is a crucial factor that affects nutrient and oxygen transport, microbial growth, and enzyme activity. nih.gov Insufficient moisture can inhibit the growth of Monascus, leading to low product yield. nih.gov Conversely, excessively high moisture levels can hinder oxygen penetration and increase the risk of contamination. nih.govresearchgate.net For Monascus ruber, the yield of this compound reached a maximum of 9.24 mg/g when the initial moisture content was increased to 50%. nih.gov However, a further increase to 70% resulted in a sharp decline in yield. nih.gov Other studies have identified optimal initial moisture contents of 40% for M. purpureus HNU01 and as high as 75% for a mutant strain of M. purpureus CMU002U. rsc.orgbiotechnologia-journal.orgresearchgate.net

The pH of the culture medium is another vital parameter, as it influences cell membrane function and the activity of enzymes involved in metabolic pathways. Monascus species generally thrive in acidic environments. fspublishers.orgrsc.org For M. purpureus HNU01, the highest this compound content was achieved with an initial pH of 5.5. rsc.orgrsc.org In another study, a pH of 4.5 was found to be optimal. researchgate.net Research indicates that as the pH of the seed solution increases towards 5.0, the yield of this compound also increases; however, a pH above 5.0 leads to a significant decrease in production. fspublishers.org

Table 3: Optimal Initial Moisture and pH for this compound Production in SSF

| Microorganism | Optimal Initial Moisture | Optimal pH | This compound Yield | Reference |

|---|---|---|---|---|

| Monascus ruber K10403 | 50% | Not Specified | 9.24 mg/g | nih.gov |

| Monascus purpureus HNU01 | 40% w/w | 5.5 | 9.5 mg/g | rsc.orgrsc.org |

| M. purpureus CMU002UXX-32-44 (mutant) | 75% | Not Specified | 6428 mg/kg | biotechnologia-journal.orgresearchgate.net |

Inoculum Size and Media Composition

The size of the inoculum directly relates to the initial microbial population in the fermentation medium and can significantly influence the onset and rate of this compound production. An investigation using Monascus ruber showed that this compound production increased with the inoculum amount from 4% to 8%. nih.gov The optimal inoculum size was determined to be 8%, which resulted in a maximum yield of 10.51 mg/g. nih.gov Inoculum sizes larger than this (12-20%) led to a decrease in production, likely due to rapid proliferation of cells causing insufficient nutrient and oxygen supply. nih.gov Other studies have successfully used a 10% inoculum size. rsc.orgmdpi.com

Table 4: Effect of Inoculum Size and Media Components on this compound Yield

| Microorganism | Parameter | Optimal Value | This compound Yield | Reference |

|---|---|---|---|---|

| Monascus ruber K10403 | Inoculum Size | 8% | 10.51 mg/g | nih.gov |

| Monascus ruber K10403 | Media Amount | 60 g | 11.01 mg/g | nih.gov |

| Monascus purpureus HNU01 | Inoculum Size | 10% w/w | 9.5 mg/g | rsc.org |

Strain Improvement and Genetic Engineering Approaches

Beyond optimizing culture conditions, enhancing this compound production relies heavily on improving the inherent capabilities of the microbial strain itself. Genetic modification through mutagenesis and subsequent selection of superior strains is a cornerstone of this effort.

Mutagenesis and Selection

Mutagenesis involves inducing genetic changes in a microbial strain with the goal of creating mutants with desired characteristics, such as higher productivity of a specific metabolite. This is often followed by a rigorous screening and selection process to identify the most promising candidates.

Various mutagenic agents have been employed to improve Monascus strains for this compound production. X-ray irradiation has been successfully used to mutate Monascus purpureus CMU002U. biotechnologia-journal.orgresearchgate.net This process aimed to generate a strain with a lower production of the mycotoxin citrinin while improving the this compound to citrinin (M/C) ratio. biotechnologia-journal.orgresearchgate.net The resulting mutant, CMU002UXX-32-44, showed a significant improvement in the M/C ratio and, following process optimization, achieved a 5.1-fold increase in this compound concentration. biotechnologia-journal.orgresearchgate.net

More advanced techniques involve combining different mutagenic methods. A recent study utilized a combination of atmospheric room-temperature plasma and heavy-ion radiation mutagenesis on M. purpureus. frontiersin.org This combinatorial approach led to the development of a mutant strain, M. purpureus CSUFT-1, which demonstrated a 1.67-fold increase in this compound production during solid-state fermentation compared to the original strain. frontiersin.org Further analysis of this mutant revealed that key genes in the this compound biosynthesis pathway, such as mokC and mokF, were significantly upregulated, providing a genetic basis for the enhanced yield. frontiersin.org These examples highlight the power of mutagenesis as a tool to overcome the genetic limitations of wild-type strains and develop robust, high-yielding variants for industrial applications.

Overexpression of Biosynthesis Genes (e.g., mokI, mokE)

Genetic engineering strategies, particularly the overexpression of key biosynthesis genes, have emerged as a powerful tool for enhancing the production of this compound in various Monascus species. The this compound biosynthetic gene cluster contains a series of genes, designated mokA through mokI, that encode the enzymes responsible for the multi-step synthesis of this secondary metabolite. mdpi.comresearchgate.netnih.gov By selectively increasing the expression of specific genes within this cluster, researchers have successfully redirected metabolic pathways towards a higher yield of this compound.

Studies have focused on several of these genes, with mokI and mokE being notable targets for overexpression. The gene mokI is believed to encode an efflux pump, which would facilitate the secretion of this compound out of the fungal cells. nih.gov This action could reduce potential feedback inhibition within the cell, thereby promoting continued synthesis of the compound. nih.gov The gene mokE encodes an enoyl reductase, an essential enzyme that compensates for the inactive enoyl reductase domain in the polyketide synthase MokA, which is critical for the biosynthesis of this compound. mdpi.com

Detailed research findings have demonstrated the significant impact of overexpressing these and other related genes on this compound production. In one study involving Monascus purpureus, the overexpression of four different genes—mokC, mokD, mokE, and mokI—was achieved through protoplast electric shock conversion. nih.gov The results showed varying degrees of enhancement in this compound yield, with the overexpression of mokC and mokD leading to the most substantial increases. nih.gov Specifically, overexpressing mokE resulted in an 89.5% increase in this compound production, while mokI overexpression led to a 10% increase. mdpi.comnih.gov

Another study focusing on Monascus pilosus successfully constructed overexpression strains for the mokI gene. mdpi.com This research resulted in sixteen positive transformants, with seven of them showing a this compound production increase ranging from 9.63% to 41.39% compared to the original strain. mdpi.com Quantitative real-time PCR (qRT-PCR) analysis of the transformed strains revealed that the expression levels of mokI were significantly elevated, with increases of more than 50% at various fermentation times, and at one point reaching a 10.9-fold increase compared to the original strain. mdpi.com

Further research on M. pilosus highlighted the critical role of mokE. mdpi.com When the mokE gene was deleted, the strain was unable to produce this compound. mdpi.com However, when the gene was reintroduced and overexpressed, the production of this compound increased by 32.1% compared to the original strain. mdpi.com This underscores the essential function of MokE in the biosynthetic pathway.

The following tables summarize the research findings from various studies on the overexpression of this compound biosynthesis genes.

Table 1: Impact of Gene Overexpression on this compound Production in Monascus purpureus

| Overexpressed Gene | Reported Increase in this compound Yield (%) | Reference |

|---|---|---|

| mokC | 234.3% | mdpi.comnih.gov |

| mokD | 220.8% | mdpi.comnih.gov |

| mokE | 89.5% | mdpi.comnih.gov |

| mokF | 74.19% | mdpi.comresearchgate.netnih.gov |

| mokH | 82% | mdpi.com |

| mokI | 10% | mdpi.comnih.gov |

Table 2: Impact of Gene Overexpression on this compound Production in Monascus pilosus

| Overexpressed Gene/Strain | Reported Increase in this compound Yield (%) | Reference |

|---|---|---|

| mokE (PgpdA-mokE strain) | 32.1% | mdpi.com |

| mokI (Transformed Strains) | 9.63% - 41.39% | mdpi.com |

These genetic manipulation strategies not only confirm the functions of individual genes within the this compound biosynthetic pathway but also provide a viable and effective approach for the industrial-scale production of this valuable compound. nih.gov The significant increases in yield achieved through the overexpression of genes like mokC, mokD, and mokE highlight the potential for developing highly productive Monascus strains for commercial applications.

Molecular and Cellular Mechanisms of Action of Monacolin K

Competitive Inhibition of HMG-CoA Reductase

The principal pharmacological effect of Monacolin K is the reduction of cholesterol synthesis through the direct, reversible, and competitive inhibition of HMG-CoA reductase. nih.govnih.gov This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, a critical precursor in the biosynthesis of cholesterol and other isoprenoids. researchgate.net

This compound is typically produced and administered in its inactive lactone form. acs.org In vivo, this lactone ring is hydrolyzed to open into its active β-hydroxy acid form. acs.orgrsc.org This opened-ring structure possesses a high degree of structural analogy to the endogenous substrate, HMG-CoA. researchgate.net This similarity allows it to bind with high affinity to the active site of the HMG-CoA reductase enzyme. By occupying the active site, the hydroxy acid form of this compound acts as a competitive inhibitor, physically blocking the access of the natural substrate, HMG-CoA, and thereby halting the downstream production of mevalonic acid and, consequently, cholesterol. researchgate.net The affinity of this compound for the enzyme is significantly higher than that of the natural substrate, making the inhibition highly effective. nih.gov

The inhibitory activity of this compound is entirely dependent on its stereochemistry, specifically the presence of the open-ring β-hydroxy acid structure. The closed-lactone form is inactive and must undergo enzymatic or pH-dependent hydrolysis to its active form to exert its inhibitory effect on HMG-CoA reductase. acs.orgrsc.org The spatial arrangement of the hydroxyl group and the carboxylic acid in the active form mimics the transition state of the natural HMG-CoA substrate during the enzymatic reaction. This precise stereochemical configuration is crucial for fitting into the catalytic domain of the HMG-CoA reductase enzyme and establishing the necessary interactions for potent inhibition.

Table 1: In Vitro Inhibitory Effect of Monacolins on HMG-CoA Reductase Activity This interactive table summarizes findings on the dose-dependent inhibition of HMG-CoA reductase by monacolins, including this compound (lovastatin).

| Sample | Concentration (µM) | Inhibition of HMG-CoA Reductase (%) | Source |

|---|---|---|---|

| Lovastatin (B1675250) | 10 | ~55% | researchgate.net |

| Lovastatin | 50 | ~80% | nih.govresearchgate.net |

| Red Yeast Rice Extract | 10 | ~60% | researchgate.net |

| Red Yeast Rice Extract | 50 | ~85% | nih.govresearchgate.net |

Cellular Pathway Modulation

In addition to its direct enzyme inhibition, this compound exerts influence over various cellular signaling pathways that regulate processes such as cell growth, inflammation, and apoptosis.

This compound has been shown to modulate several branches of the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are crucial for transducing extracellular signals to intracellular responses. Research indicates that statins, including lovastatin (this compound), can activate a conserved p38-MAPK cascade. nih.gov This activation is linked to the inhibition of the mevalonate (B85504) pathway, which impairs the function of small GTPases that act as upstream regulators of the p38 pathway. nih.gov

Conversely, in certain cell types, this compound can suppress MAPK/ERK signaling. In erythroleukemia cells, lovastatin was found to inhibit the phosphorylation of ERK1/2. This suppression was mediated by the induction of the tumor suppressor gene KLF2, which in turn downregulated FAM83A and DDIT4, two known mediators of MAPK signaling. researchgate.net Furthermore, in glioblastoma cells, this compound has been observed to downregulate the expression of JNK and ERK, contributing to the induction of apoptosis. nih.gov

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immune responses, and cell survival. Evidence suggests that this compound can modulate this pathway. For instance, simvastatin, a closely related statin, has been shown to enhance apoptosis by down-regulating the NF-κB signaling pathway. nih.gov More directly, this compound has been found to promote apoptosis in glioblastoma cells by downregulating the JNK/ERK/p65/IκBα signaling cascade. nih.gov The proteins p65 (a subunit of NF-κB) and IκBα (an inhibitor of NF-κB) are core components of the canonical NF-κB pathway, indicating a direct influence of this compound on this critical cellular system.

While often recognized for anti-inflammatory effects, under certain conditions, this compound and other statins can contribute to an increase in intracellular Reactive Oxygen Species (ROS). researchgate.netnih.gov An accumulation of ROS can lead to oxidative stress and subsequent cellular damage. This effect may be linked to the disruption of mitochondrial function. The inhibition of the mevalonate pathway by this compound can reduce the synthesis of essential molecules for the mitochondrial respiratory chain, potentially leading to electron leakage and the formation of superoxide (B77818) radicals. nih.gov The resulting oxidative damage can trigger apoptotic pathways, an effect observed in studies where the induction of apoptosis by monacolins was accompanied by a significant increase in intracellular ROS levels. researchgate.net

Table 2: Summary of Cellular Pathway Modulation by this compound This interactive table provides a summary of the known effects of this compound on key cellular signaling pathways.

| Pathway | Specific Target/Cascade | Observed Effect | Key Molecular Mediators | Source |

|---|---|---|---|---|

| MAPK | p38-MAPK | Activation | Small GTPases | nih.gov |

| MAPK/ERK | Suppression | KLF2, FAM83A, DDIT4 | researchgate.net | |

| JNK/ERK | Downregulation | - | nih.gov | |

| NF-κB | JNK/ERK/p65/IκBα | Downregulation | p65, IκBα | nih.gov |

| Oxidative Stress | Intracellular ROS | Induction / Accumulation | Mitochondrial Respiratory Chain Components | researchgate.netnih.gov |

Table 3: List of Chemical Compounds | Compound Name | | | :--- | | this compound | | Lovastatin | | 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) | | Mevalonic acid | | Simvastatin | | Astaxanthin | | KLF2 | | FAM83A | | DDIT4 | | p65 | | IκBα | | Reactive Oxygen Species (ROS) |

Differential Cellular Responses

This compound exhibits distinct effects on various cell types, primarily through the induction of programmed cell death and the inhibition of cellular growth. These responses are particularly noted in cancer cell lines, where this compound's interaction with cellular pathways can lead to therapeutic outcomes.

Apoptosis Induction in Specific Cell Lines

This compound has been demonstrated to induce apoptosis, or programmed cell death, in several human cancer cell lines. Research indicates that its pro-apoptotic activity is a key mechanism behind its anti-cancer potential. researchgate.net In studies involving human colon cancer, this compound, which is chemically identical to lovastatin, was shown to trigger apoptosis. nih.gov Specifically, treatment with this compound led to a significant increase in apoptosis in both HCT-116 and HT-29 human colon cancer cells. nih.gov One study found that a 5.93 μM concentration of the compound enhanced apoptosis by 3.8-fold in HCT-116 cells and 1.6-fold in HT-29 cells. nih.gov The proposed mechanism for this effect on colorectal cancer cells includes the down-regulation of anti-apoptotic proteins. researchgate.net Beyond colon cancer, this compound has also been observed to induce apoptosis in glioblastoma U251 cells. researchgate.net This targeted induction of cell death underscores its potential as a cytotoxic agent against specific tumor cells.

Anti-Proliferative Effects on Select Cell Types

In addition to inducing apoptosis, this compound exerts anti-proliferative effects, effectively halting the growth and division of certain cell types. This activity is a cornerstone of its observed anti-cancer properties. nih.gov Studies have documented a significant decrease in cellular proliferation in HCT-116 and HT-29 human colon cancer cells upon treatment with this compound. nih.gov For instance, a concentration of 5.93 μM was found to reduce the growth of HCT-116 and HT-29 tumor cells by 25% and 21%, respectively. nih.gov The anti-proliferative capacity of this compound is not limited to colon cancer. Its effectiveness has been suggested against a range of other cancers, including gastric, breast, lung, and thyroid cancer, as well as acute myeloid leukemia. researchgate.net

Interactive Table: Effects of this compound on Cancer Cell Lines

| Cell Line | Cancer Type | Effect | Key Findings | Citations |

| HCT-116 | Human Colon Cancer | Apoptosis Induction | 3.8-fold increase with 5.93 μM treatment. | nih.gov |

| Anti-Proliferation | 25% decrease in cell growth with 5.93 μM treatment. | nih.gov | ||

| HT-29 | Human Colon Cancer | Apoptosis Induction | 1.6-fold increase with 5.93 μM treatment. | nih.gov |

| Anti-Proliferation | 21% decrease in cell growth with 5.93 μM treatment. | nih.gov | ||

| U251 | Glioblastoma | Apoptosis Induction | Observed to induce programmed cell death. | researchgate.net |

| Various | Gastric, Breast, Lung, Thyroid, Acute Myeloid Leukemia | Anti-Proliferation | Implicated in preventing disease progression. | researchgate.net |

Structural Forms and Biochemical Activity

The biochemical activity of this compound is intrinsically linked to its chemical structure. It exists in two primary, interconvertible forms: a lactone and a hydroxy acid. These forms differ in their structure and their ability to interact with target enzymes.

Lactone and Hydroxy Acid Forms and Interconversion

This compound can be found in either a closed-ring lactone form or an open-ring hydroxy acid form. nih.gov The two structures exist in a dynamic equilibrium, with the balance between them being heavily influenced by pH. nih.govresearchgate.net Under acidic conditions (low pH), the lactone form is predominant. researchgate.net Conversely, in neutral to basic conditions, the equilibrium shifts to favor the hydroxy acid form. researchgate.net The rate of this interconversion is at its lowest at a pH of 4.5. nih.govresearchgate.net

In the context of red yeast rice production, the hydroxy acid form is more abundant (>80%) prior to the drying process. nih.gov The application of heat during drying (typically 50–60°C) facilitates the loss of a water molecule, converting a portion of the hydroxy acid into the lactone form. nih.gov Consequently, the final ratio of the hydroxy acid to lactone form in the finished product typically ranges from 6:4 to 3:7. nih.gov In the human body, the lactone form undergoes hydrolysis, a reaction catalyzed by enzymes, to become the active hydroxy acid form. nih.govnih.gov

Comparative Activity of Different Forms on Target Enzymes

The two structural forms of this compound exhibit different levels of biological activity. The hydroxy acid form is considered the active moiety, directly responsible for the compound's therapeutic effects. nih.govchina-sinoway.com It functions as a competitive inhibitor of the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, which is a critical rate-limiting step in the cholesterol biosynthesis pathway. nih.gov

In contrast, the lactone form is essentially a prodrug. china-sinoway.com It is biologically inactive until it is converted within the body to its open-ring hydroxy acid counterpart. nih.gov This conversion requires the action of enzymes known as hydroxyesterases. nih.gov Studies have confirmed that the hydroxy acid form possesses a stronger inhibitory effect on HMG-CoA reductase compared to the lactone form. nih.gov The structural similarity of the active hydroxy acid form to the natural substrate (HMG-CoA) allows it to bind effectively to the enzyme's active site, thereby blocking cholesterol synthesis. nih.gov

Interactive Table: Comparison of this compound Structural Forms

| Feature | Lactone Form | Hydroxy Acid Form | Citations |

| Chemical Structure | Closed-ring | Open-ring | nih.gov |

| Biological Activity | Inactive (Prodrug) | Active | nih.govchina-sinoway.com |

| Mechanism of Action | Must be hydrolyzed to the acid form to become active. | Directly inhibits HMG-CoA reductase. | nih.gov |

| Prevalence by pH | Favored in low pH (acidic) conditions. | Favored in neutral to basic conditions. | nih.govresearchgate.net |

| Inhibitory Potency | Weaker | Stronger | nih.gov |

Analytical Chemistry and Advanced Characterization of Monacolin K

Extraction Methodologies from Diverse Matrices

The initial and one of the most critical steps in the analysis of Monacolin K is its efficient extraction from the sample matrix. The choice of solvent and extraction technique significantly impacts the recovery and subsequent quantification of the compound.

The selection of an appropriate solvent system is paramount for the quantitative extraction of this compound. The efficacy of a solvent is influenced by factors such as polarity, temperature, and the specific form of this compound being targeted (lactone or hydroxy acid).

Ethanol (B145695) and acetonitrile are commonly employed solvents for this compound extraction. Research has shown that acetonitrile can provide slightly higher recovery rates compared to ethanol; in one study, the recovery was 85.5% for acetonitrile versus 80.7% for ethanol researchgate.netmdpi.comnih.gov. Aqueous mixtures of these organic solvents are frequently used to optimize extraction efficiency. For instance, a 75% (v/v) ethanol solution has been successfully used for extracting this compound from dried and powdered red yeast rice samples nih.govmdpi.com.

Recent studies have also explored greener extraction alternatives. Water/ethanol mixtures have been tested, and it was found that water extractions at 80°C for 10 minutes can produce a this compound yield greater than 85% researchgate.netnih.gov. The optimization process often involves modulating temperature and extraction times to maximize yield while using more environmentally benign solvents researchgate.netmdpi.com.

Table 1: Comparison of Solvents for this compound Extraction

| Solvent System | Matrix | Recovery/Yield | Source |

|---|---|---|---|

| Acetonitrile | Red Yeast Rice | 85.5 ± 0.2% | researchgate.netnih.gov |

| Ethanol | Red Yeast Rice | 80.7 ± 0.1% | researchgate.netnih.gov |

| 75% (v/v) Ethanol | Red Yeast Rice | Not specified | nih.govmdpi.com |

| Water (at 80°C) | Red Yeast Rice | > 85% | researchgate.netnih.gov |

To enhance extraction efficiency and reduce solvent consumption and time, various advanced techniques are employed.

Ultrasound-Assisted Extraction (UAE) is a widely used method that utilizes acoustic cavitation to disrupt cell walls, enhancing solvent penetration and mass transfer rmutk.ac.th. The optimization of UAE involves several parameters, including solvent composition, temperature, time, and the solid-to-solvent ratio. In one optimization study, the highest total this compound extraction yield of 86.6% was achieved under the conditions of 80°C for 45 minutes, with a red yeast rice powder to solvent ratio of 5 mg/mL researchgate.netmdpi.comnih.gov. Other research has utilized ultrasonic extraction with 75% ethanol, performing the extraction twice for 30 minutes at room temperature to ensure thorough recovery nih.gov. The resulting optimal conditions from another study were an ultrasound power of 250 W, an extraction time of 50.7 minutes, and a temperature of 20°C, using a 57.2% ethanol solution containing 7.7% acetic acid nih.gov.

Accelerated Solvent Extraction (ASE) is another powerful technique that uses elevated temperatures and pressures to increase extraction speed and efficiency. An optimized ASE method for this compound from red yeast rice determined the ideal conditions to be an extraction temperature of 120°C, a static extraction time of 7 minutes, and a cycle index of 3 researchgate.netnih.gov. Under these conditions, the yield of this compound was 9.26 mg/g of dry red yeast rice researchgate.netnih.gov.

Table 2: Optimized Parameters for this compound Extraction Techniques

| Technique | Key Parameters | Achieved Yield | Source |

|---|---|---|---|

| Ultrasound-Assisted Extraction (UAE) | 80°C, 45 min, 5 mg/mL solid/liquid ratio | 86.6 ± 0.4% | nih.gov |

| Ultrasound-Assisted Extraction (UAE) | 250 W power, 50.7 min, 20°C, 57.2% EtOH | 94.7% recovery | nih.gov |

Chromatographic Separation Techniques

Following extraction, chromatographic methods are essential for the separation and quantification of this compound from co-extracted compounds. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the gold standards for this purpose nih.gov.

HPLC is a robust and widely validated technique for the analysis of this compound. A typical HPLC setup involves a reversed-phase column, a diode-array detector (DAD), and a mobile phase consisting of an organic solvent and an acidified aqueous solution. The detection wavelength is commonly set at 238 nm, which is the absorption maximum for this compound nih.govmdpi.com.

One established HPLC method utilizes a Kromasil C18 column (250 mm × 4.6 mm, 5 µm) with a mobile phase of methanol/water/phosphoric acid (385/115/0.14, v/v/v) at a flow rate of 1 mL/min nih.gov. Another method employs an Inertsil ODS-3 C18 column with a mobile phase of acetonitrile and 0.05% phosphoric acid in water (60:40 v/v), a flow rate of 1.0 mL/min, and a column temperature of 40°C mdpi.com. A different approach uses acetonitrile and 0.1% trifluoroacetic acid as the mobile phase with a C18 column (250x4.6mm, 5µm) plu.edunih.gov. These methods effectively separate both the lactone and hydroxy acid forms of this compound semanticscholar.org.

UHPLC offers significant advantages over conventional HPLC, including higher resolution, improved sensitivity, and substantially shorter analysis times, which is achieved by using columns with smaller particle sizes (<2 µm) nih.gov.

A UHPLC-DAD method was developed to improve upon existing HPLC methods for this compound analysis mdpi.com. This method utilizes a C4 stationary phase, which was found to be more effective than the more traditional C18 or C8 columns for this specific application, as it provided better separation from excipients in the sample matrix mdpi.com. The chromatographic conditions included a mobile phase of acetonitrile and water (containing 0.1% acetic acid) in a 50:50 (v/v) ratio, with a flow rate of 0.2 mL/min and UV detection at 237 nm researchgate.netmdpi.com. Another UHPLC method employed a reversed-phase column with a gradient of water and acetonitrile, both containing formic acid nih.gov.

The choice of column chemistry and mobile phase composition is critical for achieving the desired chromatographic separation. For this compound, which exists in both a less polar lactone form and a more polar hydroxy acid form, these parameters must be carefully optimized.

Column Chemistry : Reversed-phase columns, particularly those with C18 stationary phases, are widely reported as suitable for the separation of monacolins due to their hydrophobic nature mdpi.comnih.gov. However, in some UHPLC applications where matrix components can interfere, a less lipophilic stationary phase, such as C4, has been shown to provide better resolution and peak shape mdpi.com.

Mobile Phase Development : The mobile phase typically consists of an organic modifier, such as acetonitrile or methanol, and an aqueous component. Acetonitrile is often preferred due to its lower viscosity, which results in lower back pressure mdpi.com. The aqueous phase is almost always acidified with agents like phosphoric acid, acetic acid, formic acid, or trifluoroacetic acid mdpi.comnih.govmdpi.comnih.govnih.gov. The addition of acid is crucial as it suppresses the ionization of the carboxylic acid group in the hydroxy acid form of this compound, leading to better retention, improved peak symmetry, and enhanced resolution between the two forms semanticscholar.org. For example, a mobile phase of acetonitrile and 50 mM KH2PO4 adjusted to pH 3.5 was found to give well-resolved peaks for both the lactone and acid forms of this compound semanticscholar.orgresearchgate.net.

Table 3: Comparison of Chromatographic Conditions for this compound Analysis

| Technique | Column | Mobile Phase | Flow Rate | Detection | Source |

|---|---|---|---|---|---|

| HPLC | C18 (250x4.6mm, 5µm) | Acetonitrile / 0.05% Phosphoric Acid (60:40) | 1.0 mL/min | 238 nm | mdpi.com |

| HPLC | C18 (250x4.6mm, 5µm) | Methanol / Water / Phosphoric Acid (385:115:0.14) | 1.0 mL/min | 238 nm | nih.gov |

| HPLC | C18 (250x4.6mm, 5µm) | Acetonitrile / 0.1% Trifluoroacetic Acid | Not specified | DAD | plu.edunih.gov |

| UHPLC | C4 (50x3mm, 2.5µm) | Acetonitrile / Water + 0.1% Acetic Acid (50:50) | 0.2 mL/min | 237 nm | researchgate.netmdpi.com |

Method Validation and Performance Parameters

Validation of analytical methods is essential to ensure they are reliable, accurate, and reproducible for their intended purpose. For this compound analysis, validation typically follows guidelines from the International Council for Harmonisation (ICH) uantwerpen.be.

Establishing linearity is a critical step in method validation, demonstrating that the analytical response is directly proportional to the concentration of the analyte over a given range. This is typically achieved by analyzing a series of standard solutions at different concentrations and constructing a calibration curve. The linearity is evaluated by the correlation coefficient (r or r²) of the regression line.

Various studies have established the linearity of analytical methods for this compound. For example, an HPLC-DAD method demonstrated linearity for the lactone form of this compound in the concentration range of 6–119 µg/mL nih.govuantwerpen.be. A UHPLC-DAD method showed satisfactory correlation coefficients (R² > 0.999) for both the lactone form (in the range of 1.25–10.00 µg/mL) and the acid form (0.50–8.00 µg/mL) of this compound mdpi.comresearchgate.net. Similarly, an ¹H-NMR assay was found to be linear in a working concentration range of 5–100 mg/L (R = 0.98) nih.govresearchgate.net. A voltammetric method also showed that the peak current was linearly proportional to this compound concentration in the range of 0.25–20 μg/mL researchgate.net.

| Analytical Method | Form of this compound | Linear Range | Correlation Coefficient (r or r²) | Source |

|---|---|---|---|---|

| HPLC-DAD | Lactone | 6–119 µg/mL | Not specified | nih.govuantwerpen.be |

| UHPLC-DAD | Lactone (LMK) | 1.25–10.00 µg/mL | r² > 0.999 | mdpi.comresearchgate.net |

| UHPLC-DAD | Acid (AMK) | 0.50–8.00 µg/mL | r² > 0.999 | mdpi.com |

| ¹H-NMR | Total Statins (as Lovastatin) | 5–100 mg/L | r = 0.98 | nih.govresearchgate.net |

| Square-Wave Voltammetry | Lactone | 0.25–20 µg/mL | Not specified | researchgate.net |

| HPLC-DAD | Lactone & Acid | 0.002985–0.039800 mg/mL | Not specified | semanticscholar.org |

| Micellar Electrokinetic Capillary Chromatography | Not specified | 5.00–100.00 mg/L | r = 0.9976 | nih.gov |

Sensitivity (Limit of Detection, Limit of Quantification)

The sensitivity of an analytical method for this compound is determined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). The LOD is the lowest concentration of the analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be measured with acceptable precision and accuracy. mdpi.com These parameters are crucial for analyzing samples with low levels of this compound. fda.gov.tw

Various studies have established the LOD and LOQ for both the lactone and hydroxy acid forms of this compound using different analytical systems. For instance, a UHPLC-DAD method reported LOD and LOQ values of 0.211 µg/mL and 0.703 µg/mL for this compound lactone (LMK), and 0.169 µg/mL and 0.533 µg/mL for this compound acid (AMK), respectively. mdpi.com More sensitive techniques like liquid chromatography-mass spectrometry (LC-MS) can achieve even lower detection limits; one such method for lovastatin (B1675250) (this compound) reported an LOD of 0.00039 µg/mL and an LOQ of 0.0012 µg/mL. nih.gov

Table 1: Sensitivity of Analytical Methods for this compound

| Analyte | Analytical Method | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) | Source |

|---|---|---|---|---|

| This compound Lactone (LMK) | UHPLC-DAD | 0.211 ± 0.089 | 0.703 ± 0.297 | mdpi.com |

| This compound Acid (AMK) | UHPLC-DAD | 0.169 ± 0.003 | 0.533 ± 0.011 | mdpi.com |

| Lovastatin (this compound) | LC-MS | 0.00039 | 0.0012 | nih.gov |

Accuracy and Precision (Repeatability, Reproducibility)

Accuracy refers to the closeness of a measured value to a standard or known value, while precision represents the closeness of two or more measurements to each other. Precision is further divided into repeatability (intra-day precision), which assesses variability within the same day under the same conditions, and reproducibility (inter-day precision), which assesses variability over different days. mdpi.comnih.gov

Validation studies for this compound analytical methods demonstrate their reliability. For a UHPLC-DAD method, the precision was found to be acceptable, with coefficient of variation (CV%) values for both intra- and inter-day analyses being less than 15%. mdpi.com An LC-MS method for lovastatin showed intra-day precision (as %RSD) ranging from 4.04% to 13.6% and inter-day precision from 0.7% to 3.21%, depending on the concentration. nih.gov Accuracy is often expressed as the percentage of recovery or relative error (RE). One study reported accuracy values for lovastatin between 99.67% and 102.95%. nih.gov Another HPTLC method showed accuracy results within the range of 98.48-99.64%. semanticscholar.org

Table 2: Accuracy and Precision Data for this compound Analysis

| Analyte | Parameter | Concentration Level | Value (%RSD or % Accuracy) | Source |

|---|---|---|---|---|

| Lovastatin | Intra-Day Precision (%RSD) | 0.005 µg/mL | 13.6 | nih.gov |

| Lovastatin | Intra-Day Precision (%RSD) | 0.5 µg/mL | 4.04 | nih.gov |

| Lovastatin | Inter-Day Precision (%RSD) | 0.005 µg/mL | 0.7 | nih.gov |

| Lovastatin | Inter-Day Precision (%RSD) | 0.5 µg/mL | 3.21 | nih.gov |

| Lovastatin | Accuracy (%) | Low Concentration | 102.95 | nih.gov |

| Lovastatin | Accuracy (%) | High Concentration | 99.67 | nih.gov |

Recovery Studies

Recovery studies are essential to evaluate the efficiency of an analytical method in extracting the analyte from the complex matrix in which it is found. The procedure involves adding a known amount of the analyte (spiking) to a sample and then measuring the amount recovered.

For this compound, recovery studies have shown high efficiency for various methods. An HPLC method demonstrated a recovery of 98.75%. researchgate.net Another study found that the recoveries for both the lactone and acid forms of this compound were in the range of 99-101%. semanticscholar.org A separate HPTLC method reported a percentage recovery of 99.15%. semanticscholar.org In contrast, extraction from more complex matrices like mushrooms can be more challenging, with one study reporting a lower extraction recovery for lovastatin ranging from 63.0% to 79.2%. nih.gov

Table 3: Summary of Recovery Studies for this compound

| Analytical Method | Matrix | Recovery (%) | Source |

|---|---|---|---|

| HPLC | Not specified | 98.75 | researchgate.net |

| HPLC | Pharmaceutical Preparation | 99 - 101 | semanticscholar.org |

| HPTLC | Pre-analyzed sample solution | 99.15 | semanticscholar.org |

| LC-MS | Mushrooms | 63.0 - 79.2 | nih.gov |

Identification and Quantification of Monacolin Analogs and Metabolites

Monascus purpureus-fermented rice contains a spectrum of monacolin compounds, not just this compound. researchgate.net These analogs are structurally similar and may also contribute to the bioactivity of the product. Therefore, the development of analytical methods for the simultaneous determination of this compound and other monacolins is of great importance. nih.gov

Advanced analytical techniques, particularly HPLC with photodiode array detection and tandem mass spectrometry (HPLC-DAD-MS), have been instrumental in identifying these related compounds. researchgate.net Research has successfully identified up to 14 different monacolin compounds in red yeast rice. researchgate.net

Some of the identified monacolin analogs and related compounds include:

Monacolin J nih.gov

Monacolin L nih.gov

Monacolin M nih.gov

Monacolin X nih.gov

Hydroxy acid forms of monacolins J, L, M, and X researchgate.net

Dehydrothis compound researchgate.net

Dihydromonacolin L nih.govresearchgate.net

Compactin (Mevastatin) researchgate.netresearchgate.net

3α-hydroxy-3,5-dihydromonacolin L nih.gov

The establishment of a chemical fingerprint profile using these chromatographic techniques is crucial for the comprehensive quality control of red yeast rice and its derived products. researchgate.net

Preclinical Investigational Models of Monacolin K

In Vitro Cell Line Studies

Laboratory studies using isolated cells are fundamental to understanding the molecular mechanisms of a compound. Research on Monacolin K has spanned various cell models to investigate its effects on cancer, inflammation, neuroprotection, and microbial growth.

This compound has demonstrated significant antiproliferative effects across various cancer cell lines.

Colon Cancer: In studies using HCT-116 and HT-29 human colon cancer cells, this compound (as lovastatin) was shown to decrease cellular proliferation in a dose-dependent manner. nih.govnih.gov One study noted that a 5.93 μM concentration of lovastatin (B1675250) reduced tumor cell growth by 25% in HCT-116 cells and 21% in HT-29 cells. nih.gov Extracts of red yeast rice, which contain this compound, also inhibited the growth of these cancer cells and were noted to have a greater antiproliferative effect compared to this compound alone, suggesting that other compounds within the extract may contribute to this activity. nih.govaacrjournals.org

Acute Myeloid Leukemia: The inhibitory effects of this compound on acute myeloid leukemia have been noted in scientific reviews, highlighting it as a potential area of its anticancer activity. researchgate.netresearchgate.netnih.gov

Glioma Cells: this compound has been investigated for its effects on glioblastoma, an aggressive brain tumor. One study demonstrated that lovastatin induced the degradation of S-phase kinase-associated protein 2 (Skp2) in glioma cells, which led to a decrease in glioma neurosphere formation and proliferation. nih.gov In another study, lovastatin was shown to sensitize glioblastoma cells to TRAIL-mediated apoptosis. researchgate.net

Table 1: Summary of In Vitro Cancer Cell Proliferation Inhibition by this compound

| Cell Line | Cancer Type | Key Findings | Reference(s) |

|---|---|---|---|

| HCT-116 | Human Colon Cancer | Decreased cellular proliferation; inhibition was dose-dependent. | nih.gov |

| HT-29 | Human Colon Cancer | Decreased cellular proliferation; inhibition was dose-dependent. | nih.gov |

| Glioma Cells | Glioblastoma | Induced degradation of Skp2, leading to decreased proliferation and neurosphere formation. | nih.gov |

A primary mechanism behind this compound's anticancer activity is the induction of programmed cell death, or apoptosis.

In human colon cancer cells (HCT-116 and HT-29), this compound treatment was found to induce apoptosis. nih.govresearchgate.net Similarly, in glioblastoma cells, this compound has been shown to enhance the apoptotic effects of other agents. researchgate.net It may achieve this by inhibiting the nuclear factor-κB (NF-κB) pathway, which in turn sensitizes glioblastoma cells to apoptosis mediated by tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) through the upregulation of death receptor 5 (DR5). researchgate.net Further studies in glioma cells have identified that this compound's effects can be mediated through the degradation of Skp2 and the modulation of doublecortin (DCX) expression, which induces terminal differentiation. nih.gov In liver cancer cells (HepG2), a related compound, Monacolin X, was found to induce apoptosis accompanied by the modulation of key apoptosis-regulating genes like Bax and Bcl-2. researchgate.net

This compound has demonstrated complex, sometimes contradictory, effects on inflammatory pathways in cellular models.

In a study using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, this compound (as lovastatin) was found to reduce the production of nitric oxide (NO) by decreasing the expression of inducible nitric oxide synthase (iNOS). nih.gov It also reduced the mRNA level of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α). nih.gov The mechanism for this anti-inflammatory effect involved the suppression of histone deacetylase 1 (HDAC1), inhibition of the PI3K/Akt phosphorylation pathway, and prevention of NF-κB translocation into the nucleus. nih.gov Similarly, in 6-hydroxydopamine (6-OHDA)-treated microglia cells, lovastatin markedly attenuated the release of inflammatory cytokines. nih.gov

Conversely, another study using the same RAW 264.7 cell line reported that lovastatin, when used in combination with LPS, potentiated the release of pro-inflammatory cytokines, including interleukin-1β, interleukin-6, and interleukin-12. nih.gov In this model, lovastatin alone was observed to dose-dependently increase NO production. nih.gov This suggests that the anti-inflammatory or pro-inflammatory effects of this compound may be dependent on the specific cellular context and stimuli present.

The potential neuroprotective effects of this compound have been explored in various cellular models of neurodegenerative diseases.

Parkinson's Disease Models: In PC12 cells treated with the neurotoxin 6-hydroxydopamine (6-OHDA) to simulate Parkinson's disease, pre-incubation with lovastatin restored cell viability. nih.gov This neuroprotective effect was associated with the inhibition of the N-methyl-D-aspartate (NMDA) receptor and a reduction in TNF-α levels. nih.gov In activated microglia cells, a key player in neuroinflammation, lovastatin was also shown to provide neuroprotection by significantly reducing the release of pro-inflammatory mediators. nih.gov

Synucleinopathy and Alzheimer's Models: In cellular models of synucleinopathies (e.g., Parkinson's disease), lovastatin was found to alleviate the aggregation and phosphorylation of α-synuclein in HEK293 and SH-SY5Y cells. frontiersin.org The mechanism involved inhibiting casein kinase 2 (CK2) and reducing oxidative stress. frontiersin.org In a model of Alzheimer's disease using PC12 cells, an ethanol (B145695) extract of red mold rice containing this compound protected cells against amyloid-beta-induced neurotoxicity by exerting both anti-inflammatory and antioxidant effects. nih.gov

Research into the direct antibacterial properties of this compound has yielded varied results. One study reported that lovastatin demonstrated a direct inhibitory impact on the growth of Staphylococcus aureus and Pseudomonas aeruginosa. mdpi.com Another review indicated that lovastatin has shown antibacterial effects against methicillin-resistant S. aureus (MRSA). asm.org Furthermore, this compound has been reported to have bacteriostatic effects against Porphyromonas gingivalis and Fusobacterium nucleatum, bacteria associated with oral dysbiosis. nih.gov

In contrast, a separate investigation found that while other statins (simvastatin and atorvastatin) exhibited significant antibacterial activity against S. aureus and Escherichia coli, lovastatin did not show any antimicrobial activity against the tested microorganisms. nih.gov this compound has also been noted for its antifungal activity, arresting the growth of fungal genera such as Candida, Aspergillus, and Saccharomyces by inhibiting ergosterol (B1671047) synthesis, the fungal equivalent of cholesterol. nih.gov

Animal Model Research

Following promising in vitro results, this compound has been evaluated in several animal models to assess its effects in a whole-organism context.

Cancer Models: In a study using SCID mice with prostate xenograft tumors, dietary red yeast rice (containing this compound) significantly reduced the tumor volumes of both androgen-dependent and androgen-independent prostate tumors compared to controls. nih.gov The inhibitory effect of the red yeast rice extract was greater than that observed with an equivalent dose of lovastatin alone, again suggesting that other constituents enhance its activity. nih.gov In a glioblastoma mouse model, lovastatin treatment was also investigated, showing it may inhibit cancer progression. researchgate.net A combination therapy including a statin and radiation was found to extend median survival in mice with glioblastoma. uclahealth.org

Metabolic and Inflammatory Models: In a mouse model of metabolic syndrome, red yeast rice was effective against obesity-related inflammation, insulin (B600854) resistance, and nonalcoholic fatty liver disease (NAFLD), and these effects were observed irrespective of the this compound concentration. nih.gov In a study on mice fed a high-fat diet, a nutraceutical combination containing this compound was effective in lowering total cholesterol and triglyceride levels. nih.gov In a rat model of epilepsy, continuous treatment with lovastatin after status epilepticus was shown to decrease the synthesis of pro-inflammatory cytokines (IL-1β, TNF-α, IL-6) and increase the anti-inflammatory cytokine IL-10 in the hippocampus. epilepsy.com

Table 2: Summary of Findings from Animal Model Research on this compound

| Animal Model | Condition Studied | Key Findings | Reference(s) |

|---|---|---|---|

| SCID Mice | Prostate Cancer | Red yeast rice (containing this compound) significantly reduced tumor volume. | nih.gov |

| Mice | Glioblastoma | Lovastatin showed potential to inhibit cancer progression; combination with radiation extended survival. | researchgate.netuclahealth.org |

| MSG Mice | Metabolic Syndrome (NAFLD, Insulin Resistance) | Red yeast rice improved insulin resistance and liver inflammation. | nih.gov |

| Rats | Epilepsy | Lovastatin treatment reduced pro-inflammatory cytokines and increased anti-inflammatory IL-10 in the hippocampus. | epilepsy.com |

| Mice | High-Fat Diet | A nutraceutical with this compound lowered total cholesterol and triglycerides. | nih.gov |

Investigations in Animal Models of Cholesterol Metabolism

This compound, a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, has been the subject of numerous preclinical investigations to elucidate its effects on cholesterol metabolism in various animal models. These studies have been instrumental in understanding the compound's mechanism of action and its potential for managing hyperlipidemia.

In a study utilizing a mouse model of metabolic syndrome, the administration of red yeast rice (RYR) containing this compound was evaluated. nih.gov However, in this particular model, no significant differences in serum total cholesterol or LDL cholesterol were observed, which the researchers suggested might be due to the absence of baseline hypercholesterolemia in the animal model. nih.gov This highlights the importance of using appropriate hyperlipidemic models to investigate the cholesterol-lowering efficacy of this compound.

Another study investigated the effects of two types of RYR with differing this compound concentrations on mice with nonalcoholic fatty liver disease (NAFLD), a condition often associated with metabolic syndrome. nih.gov While the RYR was found to be effective against obesity-related inflammation and insulin resistance, the effects on serum cholesterol were not significant in this model, which did not present with high serum lipid levels. nih.govnih.gov

Research on laying hens has also contributed to the understanding of this compound's effects. When supplemented in their diet, red mold rice containing this compound was shown to influence serum and egg yolk cholesterol levels. nih.gov

The primary mechanism by which this compound exerts its cholesterol-lowering effect is through the competitive inhibition of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. nih.govresearchgate.netnih.govmyfoodresearch.com This inhibition leads to a reduction in endogenous cholesterol production. nih.gov

| Animal Model | Key Findings | Reference |

| Mouse Model of Metabolic Syndrome | No significant change in serum total cholesterol or LDL cholesterol, potentially due to the lack of baseline hypercholesterolemia. | nih.gov |

| Nonalcoholic Fatty Liver Disease (NAFLD) Mouse Model | Red yeast rice showed efficacy against obesity-related inflammation and insulin resistance, but not significant effects on serum cholesterol in this non-hyperlipidemic model. | nih.govnih.gov |

| Laying Hens | Dietary supplementation with red mold rice containing this compound influenced serum and egg yolk cholesterol levels. | nih.gov |

Assessment of Anti-Cancer Effects in Animal Models

Preclinical studies using animal models have begun to explore the potential anti-cancer properties of this compound, with a focus on its impact on tumor progression and metastasis.

One significant study investigated the effects of a red mold rice extract (RMRE), of which this compound is a key metabolite, on Lewis lung carcinoma in syngeneic C57BL/6 mice. nih.govresearchgate.net The oral administration of RMRE was found to dramatically inhibit the metastatic capability of the carcinoma cells. nih.gov This anti-metastatic effect was associated with a decrease in serum levels of vascular endothelial growth factor (VEGF), a key signaling protein that stimulates the formation of new blood vessels (angiogenesis) that tumors need to grow and spread. nih.govresearchgate.net Further investigation within this study identified this compound as a crucial anti-metastatic and anti-angiogenesis compound within the extract. nih.gov It was shown to down-regulate the invasive activity of the lung carcinoma cells that was stimulated by VEGF. nih.govresearchgate.net

In addition to lung cancer models, the potential of this compound in the context of colon cancer has been an area of interest. While much of the research has been conducted on human colon cancer cell lines in vitro, these studies suggest that this compound can decrease cellular proliferation and induce apoptosis (programmed cell death). fao.orgresearchgate.netnih.govnih.govscilit.com These in vitro findings have prompted calls for further investigation in animal models to confirm these anti-cancer effects in vivo. nih.gov Some research also indicates that the anti-cancer activity of red yeast rice may involve other components in addition to this compound, suggesting a potential for synergistic effects. fao.orgnih.govnih.gov

| Animal Model | Cancer Type | Key Findings | Reference |

| Syngeneic C57BL/6 Mice | Lewis Lung Carcinoma | Oral administration of a red mold rice extract containing this compound significantly inhibited metastasis. This compound was identified as a key anti-metastatic and anti-angiogenic compound, down-regulating VEGF-stimulated invasive activity. | nih.govresearchgate.net |

Exploration of Neuroprotective and Anti-Inflammatory Effects in Animal Models

The investigation into the neuroprotective and anti-inflammatory effects of this compound in preclinical animal models is an emerging area of research. While direct evidence from in vivo animal studies focusing solely on this compound is limited, some studies involving red yeast rice (RYR), which contains this compound, provide preliminary insights.